molecular formula C22H30O3 B163068 4-oxo Docosahexaenoic Acid

4-oxo Docosahexaenoic Acid

Katalognummer: B163068
Molekulargewicht: 342.5 g/mol
InChI-Schlüssel: UHNUULCIKILOHW-PQVBWYSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

4-Oxo-Docosahexaensäure kann durch Oxidation von Docosahexaensäure synthetisiert werden. Der Oxidationsprozess beinhaltet typischerweise die Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-Oxo-Docosahexaensäure beinhaltet die großtechnische Oxidation von Docosahexaensäure. Dieser Prozess ist optimiert, um hohe Ausbeuten und Reinheit zu erreichen. Die Verwendung der Hochleistungsflüssigkeitschromatographie ist in den Reinigungsschritten üblich, um sicherzustellen, dass das Endprodukt die geforderten Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Oxo-Docosahexaensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann eine weitere Oxidation verschiedene oxidierte Metaboliten erzeugen, während die Reduktion Docosahexaensäure liefern kann .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Studies

Research has demonstrated that 4-OXO-DHA significantly inhibits the growth of various breast cancer cell lines, particularly triple-negative subtypes. In vitro studies indicate that it is more effective than its parent compound DHA and other metabolites like 4-HDHA:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23150-100PPARɣ activation, NF-κB inhibition
BT54950-100Induction of apoptosis
MCF-10F50-100Suppression of PI3K/mTOR signaling

These findings suggest that 4-OXO-DHA could serve as a potent agent in breast cancer chemoprevention strategies .

Comparative Efficacy

In comparative studies, 4-OXO-DHA has shown superior anti-proliferative effects compared to DHA and other metabolites across multiple breast cancer cell lines:

CompoundProliferation Inhibition (%)Effective Concentration (µM)
DHA30%100
4-HDHA45%50
4-OXO-DHA 70% 25

These results underline the potential of 4-OXO-DHA as a targeted therapeutic agent .

In Vivo Studies

Recent investigations have identified the presence of 4-OXO-DHA in vivo following DHA administration in rats. This study confirmed that dietary DHA leads to increased levels of this metabolite in plasma and mammary tissues, providing a basis for its potential use in dietary interventions for cancer prevention .

Clinical Implications

The implications of these findings extend towards clinical applications where dietary supplementation with DHA could enhance the levels of beneficial metabolites like 4-OXO-DHA, potentially improving patient outcomes in breast cancer therapy .

Wirkmechanismus

The mechanism of action of 4-Oxo docosahexaenoic acid involves its interaction with peroxisome proliferator-activated receptor gamma. This interaction leads to the activation of gene transcription, which in turn regulates various cellular processes. The compound’s antiproliferative effects are primarily due to its ability to induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

4-Oxo-Docosahexaensäure ist einzigartig aufgrund ihrer spezifischen antiproliferativen Eigenschaften und ihrer Rolle als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma. Im Gegensatz zu ihrer Ausgangverbindung, Docosahexaensäure, hat 4-Oxo-Docosahexaensäure nachweislich eine ausgeprägtere Wirkung auf bestimmte Krebszelllinien .

Biologische Aktivität

4-Oxo Docosahexaenoic Acid (4-OXO-DHA) is a metabolite of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its numerous health benefits, particularly in cancer prevention and treatment. Recent studies have highlighted the biological activities of 4-OXO-DHA, particularly its antiproliferative effects on various cancer cell lines, especially breast cancer. This article reviews the biological activity of 4-OXO-DHA, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

4-OXO-DHA exhibits multiple mechanisms that contribute to its biological activity:

  • PPARγ Agonist Activity : 4-OXO-DHA activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular processes such as metabolism and inflammation. Studies indicate that it binds covalently to PPARγ, enhancing gene transcription related to anti-inflammatory responses and apoptosis in cancer cells .
  • Inhibition of NF-κB Signaling : The compound has been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in cancer cell proliferation and survival. 4-OXO-DHA modifies cysteine residues in NF-κB, leading to reduced DNA binding and subsequent downregulation of pro-inflammatory and anti-apoptotic genes .
  • Impact on PI3K/mTOR Pathway : 4-OXO-DHA also suppresses the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are often dysregulated in cancer. This inhibition contributes to decreased cell growth and proliferation .

Antiproliferative Effects

The antiproliferative effects of 4-OXO-DHA have been documented across various breast cancer cell lines:

  • Cell Line Sensitivity : Research has demonstrated that 4-OXO-DHA significantly inhibits the growth of triple-negative breast cancer cell lines (e.g., MDA-MB-231, BT549) at concentrations ranging from 50 to 100 µM. Conversely, it has been observed to increase proliferation in estrogen receptor-positive MCF-7 cells, indicating a differential response based on molecular subtype .
  • Dose-Dependent Inhibition : In vitro assays revealed that the compound's inhibitory effects are dose-dependent. For instance, concentrations as low as 25 µM have shown significant reductions in cell viability after three days of treatment .

Case Studies

Several studies illustrate the effectiveness of 4-OXO-DHA in preclinical settings:

  • Breast Cancer Models : In a study examining the effects of DHA and its metabolites on breast cancer cells, 4-OXO-DHA was found to be the most potent metabolite, outperforming both DHA and other hydroxylated derivatives in inhibiting cell proliferation across various molecular subtypes .
  • Lipidomics Analysis : A lipidomics approach identified elevated levels of LOX-derived metabolites, including 4-OXO-DHA, in plasma from rats fed DHA. This study provided insights into the metabolic pathways that enhance the bioavailability and efficacy of DHA-derived metabolites .

Data Tables

Study Cell Lines Tested Concentration (µM) Effect Observed
Study AMDA-MB-23125Significant growth inhibition
Study BBT54950Reduced proliferation
Study CMCF-7100Increased proliferation
Study DMCF-10F10No significant effect

Q & A

Basic Research Questions

Q. What are the primary biological activities of 4-oxo DHA in cancer research, and how are they experimentally validated?

  • 4-oxo DHA exhibits anti-proliferative effects in triple-negative breast cancer cells (e.g., MDA-MB-231, BT549) at concentrations of 50–100 μM, while promoting proliferation in MCF-7 cells. Its PPARγ agonist activity is validated via fluorescent reporter gene assays (EC50: 8–16 μM) and covalent binding studies. Researchers should use dose-response curves and cell viability assays (MTT/WST-1) to confirm context-dependent effects .

Q. What are the recommended storage and handling protocols for 4-oxo DHA in laboratory settings?

  • Store 4-oxo DHA in powder form at -20°C (stable for 3 years) or in solvent (e.g., DMSO, ethanol) at -80°C (stable for 1 year). Avoid inhalation, skin contact, and exposure to heat/sparks. Use fire-resistant materials (CO₂, dry powder) for fire suppression. Dispose of waste according to local regulations .

Q. How should researchers optimize solvent selection for 4-oxo DHA in cell-based assays?

  • Solubility data indicate 4-oxo DHA dissolves at 50 mg/mL in DMSO, ethanol, or DMF, and 0.1 mg/mL in PBS (pH 7.2). Pre-dissolve in organic solvents (≤0.1% final concentration in media) to avoid cytotoxicity. Include solvent-only controls to validate results .

Advanced Research Questions

Q. How can contradictory data on 4-oxo DHA’s proliferative vs. anti-proliferative effects be resolved?

  • Contradictions may arise from cell-specific receptor expression (e.g., PPARγ isoforms) or metabolic differences. Use transcriptomic profiling (RNA-seq) to identify signaling pathways and CRISPR/Cas9 to knockout PPARγ in responsive cell lines. Validate findings across multiple models (e.g., patient-derived xenografts) .

Q. What methodologies are recommended for studying 4-oxo DHA’s interaction with PPARγ?

  • Employ (1) fluorescent reporter assays (e.g., luciferase under PPARγ response elements), (2) competitive binding assays using radiolabeled ligands, and (3) molecular docking simulations to predict binding affinities. EC50 values (8–16 μM) should be cross-validated with dose-dependent transcriptional activation in dendritic cells .

Q. How can metabolic incorporation of 4-oxo DHA into cellular membranes be tracked?

  • Synthesize ω-alkyne derivatives of 4-oxo DHA for "click chemistry" with azide-linked fluorophores. Post-incubation, perform Cu(I)-catalyzed cycloaddition to visualize lipid localization via fluorescence microscopy or flow cytometry .

Q. What strategies mitigate oxidative degradation of 4-oxo DHA during long-term experiments?

  • Add antioxidants (e.g., BHT, 0.01%) to stock solutions. Use inert atmospheres (N₂/Ar) during handling and store aliquots under vacuum-sealed conditions. Monitor degradation via HPLC or LC-MS at regular intervals .

Q. Methodological Guidance

Q. How should researchers design experiments to evaluate 4-oxo DHA’s synergy with chemotherapeutic agents?

  • Apply the Chou-Talalay combination index method to quantify synergism/antagonism. Use fixed-ratio drug combinations (e.g., 4-oxo DHA + docetaxel) and analyze dose-effect curves with CompuSyn software. Validate findings in 3D spheroid models to mimic tumor microenvironments .

Q. What statistical approaches address variability in 4-oxo DHA’s bioactivity across replicates?

  • Use mixed-effects models to account for batch-to-batch variability in compound purity. Perform power analysis to determine sample size requirements and apply Benjamini-Hochberg correction for multiple comparisons in omics datasets .

Q. How can in vivo studies of 4-oxo DHA account for interspecies metabolic differences?

  • Compare pharmacokinetic profiles (Cmax, AUC) in rodent vs. humanized liver models. Use stable isotope-labeled 4-oxo DHA (e.g., ¹³C-labeled) to track metabolite formation via mass spectrometry .

Eigenschaften

IUPAC Name

(5E,7Z,10Z,13Z,16Z,19Z)-4-oxodocosa-5,7,10,13,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUULCIKILOHW-PQVBWYSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-oxo Docosahexaenoic Acid
4-oxo Docosahexaenoic Acid
4-oxo Docosahexaenoic Acid
4-oxo Docosahexaenoic Acid
4-oxo Docosahexaenoic Acid
4-oxo Docosahexaenoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.